molecular formula C20H16ClFO3 B11654669 2-chloro-3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11654669
M. Wt: 358.8 g/mol
InChI Key: QHRCQHSDXVNOPD-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorophenol with 2-fluorobenzyl bromide in the presence of a base to form 2-chloro-3-[(2-fluorophenyl)methoxy]phenol. This intermediate is then subjected to cyclization under acidic conditions to yield the final chromenone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromenones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one exhibits unique properties due to its specific structural arrangement. This includes enhanced biological activity, better binding affinity to molecular targets, and improved stability under various conditions .

Properties

Molecular Formula

C20H16ClFO3

Molecular Weight

358.8 g/mol

IUPAC Name

2-chloro-3-[(2-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H16ClFO3/c21-16-9-15-13-6-2-3-7-14(13)20(23)25-18(15)10-19(16)24-11-12-5-1-4-8-17(12)22/h1,4-5,8-10H,2-3,6-7,11H2

InChI Key

QHRCQHSDXVNOPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC=C4F)Cl

Origin of Product

United States

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